Bienvenue dans la boutique en ligne BenchChem!

ent-Dorzolamide L-Tartrate

Molecular Weight Salt Form Stoichiometry

ent-Dorzolamide L-Tartrate is the (4R,6R)-enantiomer of the carbonic anhydrase inhibitor dorzolamide, crystallized as the L-tartrate salt. The parent drug dorzolamide (4S,6S) is marketed as the hydrochloride salt (Trusopt™) for lowering intraocular pressure in glaucoma therapy.

Molecular Formula C₃₀H₃₄N₂O₁₂S₃
Molecular Weight 710.79
Cat. No. B1154746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Dorzolamide L-Tartrate
Synonyms(4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide L-Tartrate;  4R,6R-Dorzolamide L-Tartrate; 
Molecular FormulaC₃₀H₃₄N₂O₁₂S₃
Molecular Weight710.79
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Dorzolamide L-Tartrate: Chiral Identity, Salt Form, and Reference Standard Procurement Rationale


ent-Dorzolamide L-Tartrate is the (4R,6R)-enantiomer of the carbonic anhydrase inhibitor dorzolamide, crystallized as the L-tartrate salt . The parent drug dorzolamide (4S,6S) is marketed as the hydrochloride salt (Trusopt™) for lowering intraocular pressure in glaucoma therapy [1]. The 'ent-' (enantiomeric) prefix denotes the opposite absolute configuration at both chiral centers (C4 and C6) relative to the pharmacologically active (4S,6S)-form , making this compound the principal enantiomeric impurity specified in the European Pharmacopoeia (EP Impurity A) and the United States Pharmacopeia (USP Dorzolamide Related Compound A) [2].

Why ent-Dorzolamide L-Tartrate Cannot Be Interchanged with Dorzolamide Hydrochloride or Other Salts


ent-Dorzolamide L-Tartrate differs from the therapeutic dorzolamide hydrochloride (4S,6S) in three critical properties that prevent generic substitution in analytical and research workflows: (1) opposite stereochemistry at both chiral centers (4R,6R vs. 4S,6S), yielding different optical rotation and chromatographic retention [1]; (2) a distinct salt counterion (L-tartrate vs. hydrochloride) that alters molecular weight, solubility profile, and crystalline form ; and (3) its primary designation as a pharmacopoeial reference standard (EP Impurity A / USP Related Compound A), where lot-specific characterization data are required for regulatory method validation and quality control testing [2]. Simple replacement with the hydrochloride enantiomer or the racemic mixture would, therefore, invalidate chiral purity assessments and compromise compliance with ICH Q3A guidelines.

Quantitative Differentiation of ent-Dorzolamide L-Tartrate from Closest Analogs


Molecular Weight and Stoichiometry: L-Tartrate Salt vs. Hydrochloride Salt

ent-Dorzolamide L-Tartrate presents a substantially higher molecular weight (710.79 g/mol) compared to ent-dorzolamide hydrochloride (360.9 g/mol) due to the 2:1 dorzolamide base-to-L-tartaric acid stoichiometry (C30H34N2O12S3) . In contrast, the hydrochloride salt contains a 1:1 stoichiometry (C10H17ClN2O4S3) . This 1.97-fold difference in molecular weight must be accounted for when preparing equimolar solutions or performing quantitative NMR analysis.

Molecular Weight Salt Form Stoichiometry Analytical Quantification

Solubility Profile: DMSO-Soluble L-Tartrate vs. Water-Soluble Hydrochloride

ent-Dorzolamide L-Tartrate is explicitly characterized as soluble in DMSO , whereas ent-dorzolamide hydrochloride and dorzolamide hydrochloride are described as water-soluble [REFS-2, REFS-3]. This orthogonal solubility profile directly impacts stock solution preparation protocols for chiral HPLC analysis, where the EP impurity standard must be dissolved in an organic diluent compatible with normal-phase or polar organic chiral mobile phases.

Solubility DMSO Sample Preparation Chiral Chromatography

Optical Rotation: (+) Dextrorotatory L-Tartrate vs. (–) Levorotatory Hydrochloride

While the specific rotation of ent-dorzolamide L-tartrate has not been directly published, its enantiomeric counterpart, dorzolamide hydrochloride (4S,6S), exhibits a specific rotation [α]²⁰/D of –8° (c=1, MeOH) . By enantiomeric relationship, the (4R,6R)-enantiomer present in ent-dorzolamide L-tartrate is expected to display a positive (+) specific rotation of approximately +8° under identical conditions, though the L-tartrate counterion may introduce a small additional positive contribution. This sign inversion provides a rapid, orthogonal identity confirmation that differentiates the ent-enantiomer from the therapeutic (4S,6S)-form.

Optical Rotation Chiral Purity Enantiomeric Identity Polarimetry

Pharmacopoeial Impurity Limit: ent-Dorzolamide (Related Compound A) Controlled at ≤0.5% by USP

The USP Dorzolamide Hydrochloride monograph establishes a quantitative acceptance criterion for the enantiomeric impurity ent-dorzolamide (designated as Dorzolamide Hydrochloride Related Compound A): not more than 0.5% is found in the drug substance [1]. Additionally, the general Chromatographic Purity test mandates that no individual unspecified impurity exceeds 0.1% [1]. This regulatory threshold necessitates procurement of a certified (4R,6R)-enantiomer reference standard to enable validated quantitation of this specific impurity during API release testing and stability studies.

Pharmacopoeial Specification Impurity Control USP Quality Control

EDQM Certified Reference Standard: Regulatory-Grade Identity and Traceability

ent-Dorzolamide is formally listed as DORZOLAMIDE IMPURITY A CRS (Catalogue Code Y0000727) by the European Directorate for the Quality of Medicines (EDQM) [1]. This official reference standard is provided in 5 mg sealed vials with batch-specific certification, ensuring traceability to the European Pharmacopoeia monograph [2]. The L-tartrate salt form of ent-dorzolamide, supplied as a white crystalline solid with DMSO solubility , offers a well-characterized alternative for laboratories that require a stable, non-hygroscopic salt form with distinct handling properties compared to the hygroscopic hydrochloride enantiomer.

EDQM European Pharmacopoeia CRS Reference Standard Method Validation

Primary Application Scenarios for ent-Dorzolamide L-Tartrate


Chiral Purity Quantitation in API Release Testing

As the designated EP Impurity A and USP Related Compound A, ent-Dorzolamide L-Tartrate serves as the reference standard for quantifying the (4R,6R)-enantiomer in dorzolamide hydrochloride drug substance, where USP specifies an acceptance criterion of NMT 0.5% [1]. Its DMSO solubility facilitates preparation of stock standards compatible with normal-phase chiral derivatization methods employing (S)-phenethylisocyanate or (S)-(-)-α-methylbenzyl isocyanate [2].

Stability-Indicating HPLC Method Validation

The tartrate salt's distinct chiral identity and non-interference with the active (4S,6S)-enantiomer make it an essential system suitability component for stability-indicating HPLC methods, where resolution (R) between dorzolamide and Related Compound A must exceed 4.0 under USP system suitability criteria [1]. The compound's higher molecular weight (710.79 g/mol) and defined crystalline form provide quantitative traceability.

Pharmacokinetic and In Vitro Selectivity Studies

For researchers investigating enantiomer-specific carbonic anhydrase II inhibition or differential β-adrenergic receptor binding, ent-Dorzolamide L-Tartrate offers a well-characterized (4R,6R)-enantiomer that can be used in head-to-head comparative assays against the (4S,6S)-hydrochloride . Although the (4R,6R)-enantiomer is significantly less active at CA-II than the (4S,6S)-form (IC50 ~0.18 nM for the active enantiomer ), its use as a negative control or selectivity probe is critical for establishing target engagement specificity.

Reference Standard for Generic Drug ANDA Submissions

Generic manufacturers pursuing ANDA approval for dorzolamide hydrochloride ophthalmic formulations must demonstrate adequate control of the enantiomeric impurity per ICH Q3A guidelines. The EDQM-certified Dorzolamide Impurity A CRS (Y0000727) [3] and its closely related L-tartrate salt provide the regulatory-grade reference material required for method development, validation, and quality control batch testing.

Quote Request

Request a Quote for ent-Dorzolamide L-Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.